3h-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

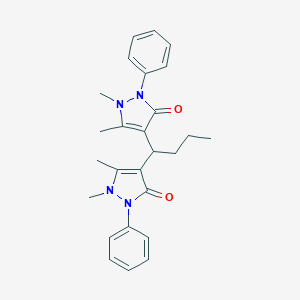

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] is a complex organic compound belonging to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone moieties connected by a butylidene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] typically involves the condensation of appropriate pyrazolone derivatives with a butylidene linker. One common method includes the reaction of 1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with butylidene dibromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives with altered functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antifibrotic Activity

One of the notable applications of 3H-Pyrazol-3-one derivatives is their antifibrotic activity. A study demonstrated that a specific derivative, 2-phenyl-5-propyl-DHPO (TSE), effectively reduced TGF-β2-induced fibrogenesis in lens epithelial cells. This compound inhibited the expression of SMAD signaling genes associated with fibrosis, showcasing its potential as a therapeutic agent for conditions like posterior capsule opacification (PCO) following cataract surgery .

Table 1: Antifibrotic Effects of TSE on Gene Expression

| Treatment | SMAD3 Expression | SMAD4 Expression | TGF-β2 Expression |

|---|---|---|---|

| Control | High | High | High |

| TSE Treatment | Low | Low | Low |

Immunomodulatory Effects

Research has indicated that certain pyrazol-3-one derivatives can stimulate lymphocyte proliferation, suggesting potential immunomodulatory effects. In a study involving CBA mice, various concentrations of the compound resulted in significant stimulation indexes, indicating enhanced immune responses at higher doses .

Table 2: Lymphocyte Proliferation Stimulation Index

| Concentration (%) | Stimulation Index |

|---|---|

| 2.5 | 3.17 |

| 5 | 9.15 |

| 10 | 15.22 |

| 25 | 12.18 |

Antioxidant Properties

The antioxidant capabilities of pyrazol-3-one derivatives have also been investigated. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This property is particularly valuable in developing treatments for oxidative stress-related diseases.

Synthesis of Novel Materials

Pyrazol-3-one derivatives are utilized in synthesizing novel materials with unique properties. For instance, they can serve as ligands in coordination chemistry, leading to the formation of metal complexes with enhanced catalytic activities .

Photophysical Properties

The photophysical properties of pyrazol derivatives enable their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation makes them suitable candidates for further research in this field .

Case Study 1: Treatment of PCO with TSE

In a controlled laboratory setting, researchers treated SRA01/04 lens epithelial cells with TSE to evaluate its effectiveness against PCO. The results indicated a significant reduction in TGF-β2 levels and associated fibrogenesis markers compared to untreated controls, highlighting its potential as a therapeutic option for patients at risk of PCO post-surgery .

Case Study 2: Immunological Response Enhancement

A study on CBA mice demonstrated that oral administration of pyrazol-3-one derivatives resulted in increased lymphocyte proliferation across various concentrations, suggesting their potential use as immunomodulators in clinical settings .

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dihydro-1,5-dimethyl-2-phenylpyrazol-3-one: A precursor in the synthesis of the target compound.

4-Amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one: Another pyrazolone derivative with similar structural features.

Uniqueness

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] is unique due to its butylidene bridge, which imparts distinct chemical and biological properties

Biologische Aktivität

3h-Pyrazol-3-one derivatives, particularly those with complex substitutions like 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including antibacterial, antifungal, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of 3h-pyrazol-3-one derivatives typically involves the condensation of hydrazine with various carbonyl compounds. For instance, the compound in focus can be synthesized through a multi-step reaction involving substituted benzaldehydes and appropriate pyrazole precursors. Characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structural integrity and purity of the synthesized compounds.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| IR Spectroscopy | Characteristic peaks at 3417 cm−1 (N-H), 1571 cm−1 (C=O) |

| NMR Spectroscopy | δ (ppm): 1.74 (s, 3H -CH3), 6.75 (s, 1H = CH-Ar) |

| Mass Spectrometry | m/z: 220 (M+) |

Antibacterial Activity

Research has shown that various pyrazole derivatives exhibit notable antibacterial properties. For example, studies have reported that synthesized compounds show mild to moderate activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition varies significantly among different derivatives.

Table 2: Antibacterial Activity

| Compound Code | S. aureus (mm) | E. coli (mm) | B. stearothermophilus (mm) | S. typhi (mm) |

|---|---|---|---|---|

| 4a | 13 | 12 | 14 | 14 |

| 4b | 16 | 11 | 14 | 17 |

| 4c | 18 | 16 | 11 | 16 |

| Standard | Penicillin: 22 | - | - | - |

Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods have indicated that these compounds can effectively neutralize free radicals. For instance, certain derivatives demonstrated significant antioxidant activity with scavenging percentages ranging from 84% to over 90% .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of these compounds on various cancer cell lines. The results indicate that some derivatives possess IC50 values suggesting moderate cytotoxicity against tumor cells:

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Case Study: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives including the compound evaluated their antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity compared to unsubstituted analogs.

Case Study: Antioxidant Properties

In vitro studies assessing the antioxidant capacity of these compounds showed that certain structural modifications led to increased efficacy in scavenging free radicals, highlighting the importance of molecular structure in determining biological activity.

Eigenschaften

CAS-Nummer |

1461-17-2 |

|---|---|

Molekularformel |

C26H30N4O2 |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butyl]-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C26H30N4O2/c1-6-13-22(23-18(2)27(4)29(25(23)31)20-14-9-7-10-15-20)24-19(3)28(5)30(26(24)32)21-16-11-8-12-17-21/h7-12,14-17,22H,6,13H2,1-5H3 |

InChI-Schlüssel |

HDWBDLKIQZBFBD-UHFFFAOYSA-N |

SMILES |

CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Kanonische SMILES |

CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Key on ui other cas no. |

1461-17-2 |

Synonyme |

4,4'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.